molecular formula C14H16O3 B14073682 tert-butyl 3-(2-formylphenyl)prop-2-enoate

tert-butyl 3-(2-formylphenyl)prop-2-enoate

Cat. No.: B14073682
M. Wt: 232.27 g/mol
InChI Key: AXPDMCJJNSJNCA-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-formylphenyl)prop-2-enoate is an organic compound with the molecular formula C14H16O3. It is a derivative of cinnamic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the phenyl ring is substituted with a formyl group at the ortho position. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-(2-formylphenyl)prop-2-enoate can be synthesized through the acylation reaction of 2-formylbenzaldehyde with tert-butyl vinyl ether in the presence of a suitable catalyst . The reaction typically involves the following steps:

    Reactants: 2-formylbenzaldehyde and tert-butyl vinyl ether.

    Catalyst: A suitable acid catalyst, such as p-toluenesulfonic acid.

    Reaction Conditions: The reaction is carried out under reflux conditions, typically at a temperature of around 80-100°C.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and acylation reactions can be applied on a larger scale using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-formylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in acetic acid, and sulfonation with sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 3-(2-carboxyphenyl)prop-2-enoate.

    Reduction: 3-(2-hydroxymethylphenyl)prop-2-enoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

tert-Butyl 3-(2-formylphenyl)prop-2-enoate has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-formylphenyl)prop-2-enoate depends on the specific reactions it undergoes. For example:

    Oxidation: The formyl group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.

    Reduction: The formyl group is converted to a hydroxymethyl group through the transfer of hydrogen atoms from the reducing agent.

    Substitution: The phenyl ring undergoes electrophilic attack by the electrophile, leading to the formation of substituted derivatives.

Comparison with Similar Compounds

tert-Butyl 3-(2-formylphenyl)prop-2-enoate can be compared with other similar compounds, such as:

    tert-Butyl acrylate: Similar ester structure but lacks the formyl group and phenyl ring.

    tert-Butyl cinnamate: Similar ester structure with a phenyl ring but lacks the formyl group.

    tert-Butyl 3-(4-formylphenyl)prop-2-enoate: Similar structure but with the formyl group at the para position instead of the ortho position.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

tert-butyl 3-(2-formylphenyl)prop-2-enoate

InChI

InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-6-4-5-7-12(11)10-15/h4-10H,1-3H3

InChI Key

AXPDMCJJNSJNCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=CC=C1C=O

Origin of Product

United States

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